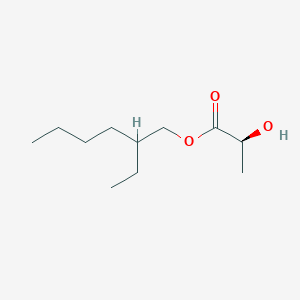

2-Ethylhexyl (2S)-2-hydroxypropanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of plasticizers, lubricants, and coatings.

Wirkmechanismus

Target of Action

2-Ethylhexyl (2S)-2-hydroxypropanoate, also known as Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, or 2-Ethylhexyl L-(+)-lactate, is a complex compound with a variety of potential targetsSimilar compounds such as 2,4-d ethylhexyl ester are known to act as selective herbicides, affecting plant growth by increasing cell wall plasticity, biosynthesis, and the production of ethylene .

Mode of Action

Related compounds like 2,4-d ethylhexyl ester function as broad-spectrum herbicides, causing an increase in cell division beyond supportable levels and damaging vascular tissues .

Biochemical Pathways

Related compounds like di-(2-ethylhexyl) phthalate (dehp) are known to be metabolized through β-oxidation pathway .

Result of Action

Related compounds like 2-ethylhexyl acrylate are used in the making of paints, plastics, and adhesives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethylhexyl (2S)-2-hydroxypropanoate. For instance, di-(2-ethylhexyl) phthalate (DEHP), a related compound, is a ubiquitous environmental endocrine disruptor that can be absorbed into the human body through the air, food, water, and skin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- can be achieved through esterification reactions. One common method involves the reaction of 2-ethylhexanol with 2-hydroxypropanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid under acidic or basic conditions.

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 2-ethylhexanol and 2-hydroxypropanoic acid.

Oxidation: Various oxidized products depending on the conditions.

Substitution: New esters or amides depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propanoic acid, 2-hydroxy-, ethyl ester:

Propanoic acid, 2-hydroxy-, 2-methyl-:

Uniqueness

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds provides different solubility and reactivity characteristics, making it suitable for specialized industrial applications .

Eigenschaften

CAS-Nummer |

186817-80-1 |

|---|---|

Molekularformel |

C11H22O3 |

Molekulargewicht |

202.29 g/mol |

IUPAC-Name |

[(2S)-2-ethylhexyl] 2-hydroxypropanoate |

InChI |

InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3/t9?,10-/m0/s1 |

InChI-Schlüssel |

FECDACOUYKFOOP-AXDSSHIGSA-N |

SMILES |

CCCCC(CC)COC(=O)C(C)O |

Isomerische SMILES |

CCCC[C@H](CC)COC(=O)C(C)O |

Kanonische SMILES |

CCCCC(CC)COC(=O)C(C)O |

Key on ui other cas no. |

186817-80-1 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Q1: Is 2-Ethylhexyl L-lactate likely to pose a significant environmental risk?

A2: The research suggests a low environmental risk associated with 2-Ethylhexyl L-lactate due to its biodegradability. [] This characteristic implies that the compound is broken down naturally in the environment, reducing the likelihood of accumulation and long-term adverse effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)

![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)